

Application of Calcitriol Impurity C in Quality Control: A Detailed Guide

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B10814568*

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Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis.[1][2] Its manufacturing process and storage can lead to the formation of various impurities that must be carefully monitored to ensure the safety and efficacy of the final drug product.[3] Calcitriol Impurity C, chemically known as the Triazoline adduct of pre-calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity that is specified in major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][4][5][6] This document provides detailed application notes and protocols for the quality control of Calcitriol Impurity C in pharmaceutical settings.

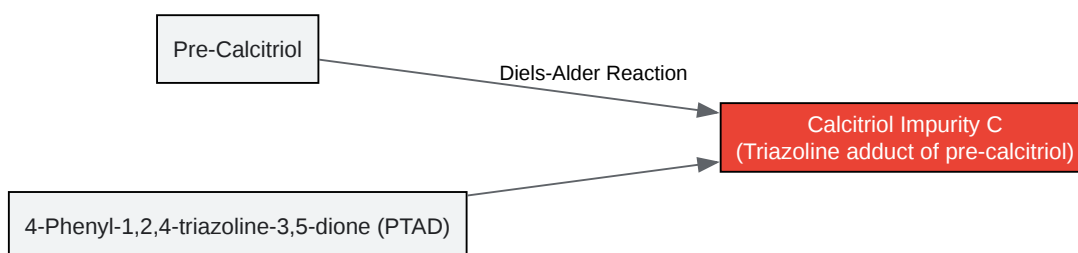
Chemical Properties and Formation

Calcitriol Impurity C is not a degradation product but rather a derivative formed during synthesis, often involving the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to protect the triene system of pre-calcitriol.[1][7]

- Chemical Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][7][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione[1][6]

- CAS Number: 86307-44-0[1][6]
- Molecular Formula: C₃₅H₄₉N₃O₅[1][6]
- Molecular Weight: 591.78 g/mol [1][6]

The formation of Calcitriol Impurity C is a result of a Diels-Alder reaction between pre-calcitriol and PTAD.



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Formation of Calcitriol Impurity C

Regulatory Context and Acceptance Criteria

Regulatory bodies like the USP and EP have established limits for Calcitriol Impurity C to ensure the quality of Calcitriol drug substance and products. Adherence to these limits is mandatory for product release.

Pharmacopeia	Impurity Name	Acceptance Criteria (Not More Than)
USP	Triazoline adduct of pre-calcitriol	0.1%
EP	Calcitriol Impurity C	Specified in the monograph

Table 1: Pharmacopoeial Acceptance Criteria for Calcitriol Impurity C.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The primary analytical technique for the quantification of Calcitriol Impurity C is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] The following protocol is based on USP monograph guidelines for Calcitriol.[4][9][10]

Experimental Protocol: HPLC Analysis of Calcitriol Impurity C

1. Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	A gradient-capable HPLC system with a UV-Vis detector
Column	C18, 4.6 mm × 25 cm, 5 μm packing (L7) or equivalent[9][10]
Mobile Phase	Prepare a filtered and degassed mixture of acetonitrile and water.[7] The specific gradient or isocratic composition should be optimized for the separation of Calcitriol and its impurities. A common mobile phase consists of a mixture of water, methanol, and acetonitrile.[8]
Flow Rate	About 1.0 mL/min[9][10]
Column Temperature	40 °C[9][10]
Detection Wavelength	230 nm[9][10]
Injection Volume	About 50 μL[9]
Run Time	At least two times the retention time of the Calcitriol peak[9]

Table 2: HPLC Chromatographic Conditions.

2. Preparation of Solutions

Note: Protect all solutions containing Calcitriol and its impurities from light and air. Perform preparations as rapidly as possible.[9][10]

- Diluent: A mixture of acetonitrile and water may be used.
- Standard Solution (Calcitriol): Accurately weigh and dissolve an appropriate amount of USP Calcitriol Reference Standard (RS) in the diluent to obtain a known concentration of about 0.1 mg/mL.[4]
- Standard Solution (Calcitriol Impurity C): If available, prepare a stock solution of Calcitriol Impurity C reference standard in diluent. Further dilute to a concentration suitable for

determining the limit of detection and quantification.

- Sample Solution (for Drug Substance): Accurately weigh and dissolve the Calcitriol drug substance in the diluent to obtain a concentration of about 0.1 mg/mL.[4]
- Sample Solution (for Soft Capsules):
 - Take a representative number of soft capsules.
 - Extract the contents with a suitable solvent like methanol or a mixture of methanol and glacial acetic acid.[11][12]
 - A dispersive solid-phase extraction (DSPE) with silica as the sorbent can be employed to remove interference from oily matrix components.[11]
 - Dilute the extract with the diluent to a final concentration equivalent to about 0.1 mg/mL of Calcitriol.
- System Suitability Solution: Heat a portion of the Calcitriol Standard Solution at 80°C for 30 minutes to induce the formation of pre-calcitriol.[4][9][10] This solution is used to verify the resolution between pre-calcitriol and Calcitriol.

3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the System Suitability Solution. The resolution between the pre-calcitriol and Calcitriol peaks should be not less than 3.5.[4][9][10] The relative retention times are approximately 0.9 for pre-calcitriol and 1.0 for Calcitriol.[4]
- Inject the Standard Solution and the Sample Solution.
- Record the chromatograms and identify the peaks based on their retention times relative to the Calcitriol peak.

4. Data Analysis and Calculation

Calculate the percentage of Calcitriol Impurity C in the sample using the following formula:

$$\text{Percentage of Impurity C} = (r_i / r_t) * 100$$

Where:

- r_i = Peak response of Calcitriol Impurity C in the Sample Solution
- r_t = Sum of the responses of all peaks in the chromatogram of the Sample Solution

Method Validation Parameters

While specific data may vary between laboratories, typical validation parameters for such an HPLC method are summarized below.

Parameter	Typical Value/Range
Limit of Detection (LOD)	0.01 - 0.04 µg/mL
Limit of Quantification (LOQ)	0.03 - 0.14 µg/mL[3][13]
Linearity (R ²)	≥ 0.999
Precision (RSD%)	< 2.0%
Accuracy (Recovery %)	98 - 102%

Table 3: Typical HPLC Method Validation Parameters.

Experimental Workflow

The overall workflow for the quality control of Calcitriol Impurity C is depicted in the following diagram.



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Workflow for QC of Calcitriol Impurity C

Biological Significance

As a process-related impurity, Calcitriol Impurity C is not expected to have any biological activity. Its control is essential to ensure the purity and quality of the Calcitriol active pharmaceutical ingredient (API) and final drug product. There are no known signaling pathways associated with this impurity. The focus of its analysis is purely on a quality control perspective.

Conclusion

The control of Calcitriol Impurity C is a critical aspect of ensuring the quality of Calcitriol-containing pharmaceuticals. The HPLC method described, based on pharmacopoeial guidelines, provides a robust and reliable approach for the identification and quantification of this impurity. Adherence to the specified acceptance criteria is mandatory for regulatory compliance and patient safety.

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